An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a thiazole core, a trifluoromethyl group, and an iodine atom, which impart specific electronic and reactive properties.[1][2] This document serves as a predictive guide for scientists, offering a detailed analysis of the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data. The experimental protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction to 4-Iodo-2-(trifluoromethyl)-1,3-thiazole
4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a halogenated and fluorinated heterocyclic compound with the chemical formula C₄HF₃INS.[3] Its structure, featuring a five-membered aromatic ring containing sulfur and nitrogen, is a common scaffold in pharmacologically active molecules.[2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.
The following sections will provide a detailed theoretical and practical framework for the spectroscopic analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.
¹H NMR Spectroscopy
Theoretical Principles and Expected Data
The ¹H NMR spectrum of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is expected to be simple, showing a single resonance corresponding to the proton at the 5-position of the thiazole ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent iodine atom, the trifluoromethyl group, and the inherent aromaticity of the thiazole ring. Based on data for similar thiazole derivatives, this proton is expected to appear in the downfield region of the spectrum.[4][5]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.5 - 8.5 | Singlet (s) or Quartet (q) | If quartet, likely a small ⁴J(H-F) coupling of 1-2 Hz |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
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Instrument Setup:
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Use a 400 MHz or higher field NMR spectrometer.
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Tune and shim the probe to the deuterium frequency of the solvent.
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Data Acquisition:
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Acquire the ¹H NMR spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum and perform a baseline correction.
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Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
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Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Theoretical Principles and Expected Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct carbon signals are expected. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and the substituents. The iodinated carbon (C-4) is expected to have a chemical shift significantly different from the protonated carbon (C-5).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (¹J(C-F), Hz) |
| C-2 | 150 - 165 | Quartet (q) | 35 - 45 |
| C-4 | 90 - 105 | Singlet (s) | - |
| C-5 | 120 - 135 | Singlet (s) | - |
| CF₃ | 115 - 125 | Quartet (q) | 270 - 280 |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation:
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Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection (typically >10 mg).
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Instrument Setup:
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Tune the probe to the ¹³C frequency.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the range of 0-200 ppm.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing:
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Process the data similarly to the ¹H NMR spectrum.
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Reference the spectrum to the deuterated solvent signal.[6]
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¹⁹F NMR Spectroscopy
Theoretical Principles and Expected Data
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₃ | -60 to -70 | Singlet (s) |
Experimental Protocol: ¹⁹F NMR Spectroscopy
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Sample Preparation:
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The same sample used for ¹H and ¹³C NMR can be used.
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An external reference standard containing fluorine (e.g., CFCl₃ or trifluoroacetic acid) is often used.[7]
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Instrument Setup:
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Tune the probe to the ¹⁹F frequency.
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Data Acquisition:
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Acquire the ¹⁹F NMR spectrum. Proton decoupling is generally not necessary but can be used to simplify the spectrum if H-F couplings are observed.
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The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.
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Data Processing:
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Process the data as with other NMR experiments.
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Reference the spectrum to the external standard.
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Mass Spectrometry (MS)
Theoretical Principles and Expected Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (MW: 279.02 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 279.[3] The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom and one sulfur atom.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of iodine, the trifluoromethyl group, or cleavage of the thiazole ring.
Predicted Mass Spectrometry Data
| m/z | Identity |
| 279 | [M]⁺ |
| 210 | [M - CF₃]⁺ |
| 152 | [M - I]⁺ |
| 127 | [I]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocol: Mass Spectrometry
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Sample Preparation:
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Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation:
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Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
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Data Acquisition:
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Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
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Data Analysis:
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Identify the molecular ion peak and major fragment ions.
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Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
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Predicted Fragmentation Pathway Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. 2-iodo-4-(trifluoromethyl)thiazole | 864376-14-7 [sigmaaldrich.com]
- 4. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 5. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
